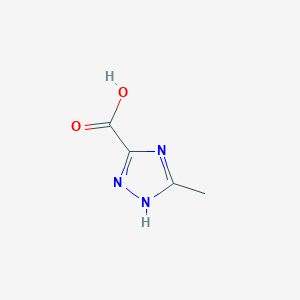

3-methyl-1H-1,2,4-triazole-5-carboxylic acid

Description

BenchChem offers high-quality 3-methyl-1H-1,2,4-triazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1H-1,2,4-triazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTMACYGCXTDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609256 | |

| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-98-4 | |

| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1H-1,2,4-triazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS RN: 7169-98-4), a heterocyclic compound of significant interest in medicinal chemistry and drug development. It is important to note that this compound is sometimes referred to by its isomeric name, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid[1][2]. This guide will utilize the more commonly accepted nomenclature, 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, to ensure clarity and consistency with the majority of scientific literature. The following sections will delve into the structural and chemical characteristics of this molecule, offering both theoretical insights and practical experimental protocols for its synthesis and analysis.

Molecular Structure and Chemical Identity

5-Methyl-1H-1,2,4-triazole-3-carboxylic acid belongs to the 1,2,4-triazole class of aromatic heterocyclic compounds. The presence of three nitrogen atoms in the five-membered ring, along with a carboxylic acid and a methyl group, imparts a unique combination of properties to the molecule, making it a valuable scaffold for the design of novel therapeutic agents.

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | 5-methyl-1H-1,2,4-triazole-3-carboxylic acid |

| Alternate Name | 3-methyl-1H-1,2,4-triazole-5-carboxylic acid[1][2] |

| CAS Number | 7169-98-4[1][2] |

| Molecular Formula | C₄H₅N₃O₂[1][2] |

| Molecular Weight | 127.10 g/mol [1][2] |

| Canonical SMILES | CC1=NN=C(N1)C(=O)O |

| InChI Key | InChI=1S/C4H5N3O2/c1-3-5-6-4(7-3)2(8)9/h1H3,(H,5,6,7)(H,8,9) |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the key physicochemical parameters of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Physical State and Appearance

Under standard conditions, 5-methyl-1H-1,2,4-triazole-3-carboxylic acid exists as a solid[3].

Melting Point

Experimental Protocol: Melting Point Determination

Objective: To determine the melting point of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid using a capillary melting point apparatus.

Materials:

-

5-methyl-1H-1,2,4-triazole-3-carboxylic acid (solid)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Spatula

Procedure:

-

Ensure the sample of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid is dry and finely powdered.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Solubility

The solubility of a drug candidate in both aqueous and organic solvents is a critical factor for its formulation and bioavailability. While specific quantitative solubility data for 5-methyl-1H-1,2,4-triazole-3-carboxylic acid is not extensively reported, its structure suggests it will have some solubility in polar solvents due to the carboxylic acid and triazole ring, and limited solubility in nonpolar organic solvents.

Experimental Protocol: Solubility Determination

Objective: To qualitatively and semi-quantitatively determine the solubility of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in various solvents.

Materials:

-

5-methyl-1H-1,2,4-triazole-3-carboxylic acid

-

A selection of solvents: Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane

-

Test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Add approximately 10 mg of the compound to 1 mL of each solvent in separate test tubes.

-

Vortex each tube for 30 seconds.

-

Visually observe and classify the solubility as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for soluble/partially soluble cases):

-

Start with a known volume of solvent (e.g., 1 mL).

-

Add small, pre-weighed portions of the compound, vortexing after each addition until no more solid dissolves.

-

Calculate the approximate solubility in mg/mL.

-

Acidity (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values. The carboxylic acid group in 5-methyl-1H-1,2,4-triazole-3-carboxylic acid is the primary acidic center. The triazole ring itself can also exhibit weak acidic or basic properties. The pKa of related triazole derivatives has been determined using potentiometric titration[7].

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the carboxylic acid group in 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Materials:

-

5-methyl-1H-1,2,4-triazole-3-carboxylic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (or a suitable co-solvent if solubility is low)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the titration curve or by using the Henderson-Hasselbalch equation.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid is expected to show a signal for the methyl protons (CH₃), a signal for the N-H proton of the triazole ring, and a signal for the carboxylic acid proton (COOH). The chemical shifts will be influenced by the electronic environment of the triazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the two triazole ring carbons, and the carboxylic acid carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid is expected to show characteristic absorption bands for:

-

O-H stretching of the carboxylic acid (a broad band)

-

C=O stretching of the carboxylic acid

-

N-H stretching of the triazole ring

-

C=N and N-N stretching of the triazole ring

-

C-H stretching and bending of the methyl group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the carboxylic acid group, the methyl group, and cleavage of the triazole ring, which is characteristic for this class of compounds[8][9].

Experimental Workflow: Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Synthesis

The synthesis of 1,2,4-triazoles can be achieved through various routes. A common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives[10]. Another approach is the reaction of aminoguanidine with carboxylic acids under acidic conditions, which can be facilitated by microwave irradiation[11].

Synthetic Pathway and Logic

Caption: A plausible synthetic route to 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Experimental Protocol: Synthesis of 5-Methyl-1H-1,2,4-triazole-3-carboxylic Acid

Objective: To synthesize 5-methyl-1H-1,2,4-triazole-3-carboxylic acid from aminoguanidine and a pyruvic acid derivative.

Materials:

-

Aminoguanidine bicarbonate

-

Ethyl 2-oxopropanoate (Ethyl pyruvate)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (HCl)

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

Formation of the Intermediate:

-

In a round-bottom flask, dissolve aminoguanidine bicarbonate in an appropriate solvent (e.g., ethanol).

-

Add a stoichiometric equivalent of a base (e.g., sodium ethoxide) to generate the free aminoguanidine.

-

To this solution, add ethyl 2-oxopropanoate dropwise at room temperature.

-

Stir the reaction mixture for several hours to form the intermediate thiosemicarbazone.

-

-

Cyclization:

-

Heat the reaction mixture to reflux for several hours to induce cyclization to the triazole ring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrolysis and Isolation:

-

After completion of the cyclization, cool the reaction mixture.

-

Hydrolyze the ester to the carboxylic acid by adding an aqueous solution of a strong base (e.g., NaOH) and heating.

-

After hydrolysis, cool the mixture and acidify with HCl to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.

-

Stability and Storage

For long-term storage, 5-methyl-1H-1,2,4-triazole-3-carboxylic acid should be kept in a tightly sealed container in a cool, dry, and well-ventilated place. It should be protected from moisture and incompatible materials such as strong oxidizing agents.

Applications in Drug Development

The 1,2,4-triazole nucleus is a key structural motif in a wide range of pharmaceuticals, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties[12][13]. The presence of the carboxylic acid and methyl groups on this scaffold provides opportunities for further chemical modification to optimize pharmacological activity and pharmacokinetic properties. This compound can serve as a valuable starting material or fragment for the synthesis of more complex drug candidates.

Safety and Handling

It is important to handle 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

SciELO. (n.d.). 1H-[1][3][4]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. Retrieved from [Link]

-

Zaporozhye Medical Journal. (2015). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum for compound (12). 1 H-NMR spectrum of compound (11) show.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

Ovidius University Annals of Chemistry. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

-

ResearchGate. (2008). Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[1][4][5]triazole‐3‐carboxylic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

-

ResearchGate. (2015). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-phenyl-, methyl ester. Retrieved from [Link]

-

ScienceDirect. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. matrixscientific.com [matrixscientific.com]

- 4. rsc.org [rsc.org]

- 5. scielo.br [scielo.br]

- 6. 5-氨基-1H-1,2,4-三氮唑-3-羧酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. orientjchem.org [orientjchem.org]

- 8. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide leverages spectral data from closely related structural analogs, theoretical predictions, and fundamental principles of NMR spectroscopy to offer a robust interpretation. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.

Introduction: The Role of NMR in Heterocyclic Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. For heterocyclic systems such as 1,2,4-triazoles, which are prevalent scaffolds in medicinal chemistry, NMR is crucial for confirming identity, purity, and for studying tautomeric equilibria. The ¹H NMR spectrum provides information about the electronic environment of protons, their connectivity through spin-spin coupling, while ¹³C NMR reveals the carbon framework of the molecule.

3-methyl-1H-1,2,4-triazole-5-carboxylic acid is a molecule of interest due to the versatile chemical handles it possesses: a triazole ring, a methyl group, and a carboxylic acid. Understanding its NMR spectra is fundamental for its unambiguous identification and for monitoring its transformations in synthetic chemistry.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid is expected to exhibit three distinct signals corresponding to the methyl protons, the N-H proton of the triazole ring, and the carboxylic acid proton. The exact chemical shifts can be influenced by factors such as the solvent used and the concentration, primarily due to hydrogen bonding effects.

A key structural feature of 1H-1,2,4-triazoles is the existence of tautomers. For the parent 1H-1,2,4-triazole, a rapid equilibrium exists between the 1H and 4H tautomers. In the case of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid, the substitution pattern limits the possible tautomers, with the 1H and 2H forms being the most likely. The position of the N-H proton will significantly influence the chemical environment of the other protons and carbons in the ring.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and OH). DMSO-d₆ is often a good choice for this compound as it can solubilize the carboxylic acid and slow down the exchange of the NH and OH protons, allowing for their observation.

-

Instrument Setup: The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

-

Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Analysis of Expected ¹H Chemical Shifts

Based on the analysis of related 1,2,4-triazole derivatives, the following chemical shifts are anticipated for 3-methyl-1H-1,2,4-triazole-5-carboxylic acid in a polar aprotic solvent like DMSO-d₆.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| -CH₃ | 2.3 - 2.6 | Singlet | 3H | The methyl group is attached to an sp²-hybridized carbon of the triazole ring, leading to a chemical shift in this region. |

| -COOH | 12.0 - 14.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding. The signal is often broad due to chemical exchange. |

| N-H | 13.0 - 15.0 | Broad Singlet | 1H | The proton on the triazole ring nitrogen is also acidic and participates in hydrogen bonding, resulting in a downfield and often broad signal. Its chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals for the four unique carbon atoms in 3-methyl-1H-1,2,4-triazole-5-carboxylic acid.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment should be run on the same spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used.

-

Number of Scans: A larger number of scans (e.g., 256 to 1024 or more) is necessary to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

-

Processing: Similar processing steps as for the ¹H NMR spectrum are applied. The chemical shifts are referenced to the solvent peak.

Analysis of Expected ¹³C Chemical Shifts

The anticipated ¹³C chemical shifts are summarized in the table below, with justifications based on the electronic environment of each carbon atom.

| Carbon | Expected Chemical Shift (ppm) | Justification |

| -CH₃ | 10 - 15 | The methyl carbon is an sp³-hybridized carbon and will appear in the upfield region of the spectrum. |

| C3 | 150 - 160 | This triazole ring carbon is attached to the methyl group and two nitrogen atoms, leading to a significant downfield shift. |

| C5 | 155 - 165 | This triazole ring carbon is attached to the carboxylic acid group and two nitrogen atoms, making it highly deshielded. |

| -COOH | 160 - 170 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region due to the strong deshielding effect of the two oxygen atoms. |

Structural Elucidation Workflow

The comprehensive structural analysis of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid would involve a series of NMR experiments.

An In-Depth Technical Guide to 3-Methyl-1H-1,2,4-triazole-5-carboxylic Acid: Synthesis, Characterization, and Application in HIV Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid (CAS No. 7169-98-4), a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its chemical properties, present a detailed, field-proven synthetic protocol, and explore its critical application as a key intermediate in the synthesis of Raltegravir, a first-in-class HIV integrase inhibitor. This document is structured to provide not only procedural steps but also the underlying chemical principles and rationale, serving as a valuable resource for researchers in organic synthesis and pharmaceutical development.

Introduction and Core Concepts

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a stable, bifunctional heterocyclic compound. The 1,2,4-triazole core is a well-established pharmacophore in numerous clinically approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester functionalities.[1] The presence of both a carboxylic acid handle and a methyl group on this scaffold allows for versatile and specific derivatization, making it a valuable synthon for constructing complex molecular architectures.

A notable feature of this molecule is its tautomerism. Due to proton mobility, it exists in equilibrium with its tautomer, 5-methyl-1H-1,2,4-triazole-3-carboxylic acid. For synthetic and registration purposes, both names are often used interchangeably and point to the same CAS number: 7169-98-4 .

The primary driver for the industrial and academic interest in this compound is its role as a crucial fragment in the synthesis of Raltegravir (Isentress®).[2][3] Raltegravir was the first HIV integrase strand transfer inhibitor approved by the FDA, marking a significant milestone in antiretroviral therapy.[2][4] The triazole moiety in the final drug is formed via an amide linkage with the core pyrimidinone structure, highlighting the utility of the carboxylic acid group on the triazole precursor.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective use in a laboratory or scaled-up setting.

Key Properties

The quantitative data for 3-methyl-1H-1,2,4-triazole-5-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 7169-98-4 | Multiple |

| Molecular Formula | C₄H₅N₃O₂ | AK Scientific |

| Molecular Weight | 127.10 g/mol | AK Scientific |

| Physical Form | Solid (White to off-white powder) | AK Scientific |

| Melting Point | 116.71 °C | AK Scientific |

| Boiling Point | 433.9 °C (Predicted) | AK Scientific |

| Density | 1.5 g/cm³ (Predicted) | AK Scientific |

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning". Researchers must handle this chemical in accordance with its Safety Data Sheet (SDS).

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage : Store long-term in a cool, dry place.

Synthesis of 3-Methyl-1H-1,2,4-triazole-5-carboxylic Acid

The most direct and efficient synthesis of this triazole involves the cyclocondensation of an α-keto acid with aminoguanidine.[5] This method leverages readily available starting materials to construct the heterocyclic core in a single key step.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 3-methyl-1H-1,2,4-triazole-5-carboxylic acid.

Detailed Experimental Protocol

This protocol describes the synthesis via cyclocondensation. The primary experimental choice is the use of an acid catalyst, which protonates the carbonyl group of pyruvic acid, activating it for nucleophilic attack by the terminal nitrogen of aminoguanidine. The subsequent intramolecular cyclization is driven by the formation of a stable aromatic triazole ring.

Materials:

-

Pyruvic acid (1.0 eq)

-

Aminoguanidine bicarbonate (1.05 eq)

-

Concentrated Hydrochloric Acid (HCl, ~2.2 eq)

-

Deionized water

-

Ethanol

Procedure:

-

Liberation of Aminoguanidine: In a round-bottom flask equipped with a magnetic stirrer, suspend aminoguanidine bicarbonate (1.05 eq) in deionized water. Cool the slurry in an ice bath.

-

Slowly add concentrated HCl (~1.1 eq) dropwise. Gas evolution (CO₂) will be observed. Stir until the solid is fully dissolved, indicating the formation of aminoguanidine hydrochloride. This in-situ formation is a self-validating system; complete dissolution confirms the reaction is ready for the next step.

-

Condensation Reaction: To the cold aminoguanidine hydrochloride solution, add pyruvic acid (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Add a further equivalent of concentrated HCl (~1.1 eq) to catalyze the condensation and subsequent cyclization.

-

Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The driving force for this step is the thermodynamically favorable formation of the aromatic triazole ring.

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours. The product will precipitate from the aqueous solution.

-

Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a cold ethanol wash to remove residual starting materials and impurities.

-

Dry the product under vacuum at 40-50 °C to a constant weight.

Characterization: The final product should be a white to off-white crystalline solid. Purity can be confirmed by HPLC, and identity can be verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

¹H NMR (DMSO-d₆, typical shifts): A broad singlet for the NH proton (around 13-14 ppm), a singlet for the methyl protons (around 2.4-2.6 ppm), and a very broad signal for the carboxylic acid proton.

-

¹³C NMR (DMSO-d₆, typical shifts): Peaks corresponding to the methyl carbon, the two triazole ring carbons, and the carboxylic acid carbonyl carbon.

Application in the Synthesis of Raltegravir

The synthesized 3-methyl-1H-1,2,4-triazole-5-carboxylic acid serves as the acylating agent for the final coupling step in many reported syntheses of Raltegravir.[3][6]

Raltegravir Synthesis Coupling Step Workflow

Caption: Final amide coupling step in the synthesis of Raltegravir.

Amide Coupling Protocol

This protocol outlines the formation of the critical amide bond. The carboxylic acid of the triazole must first be "activated" to make it more susceptible to nucleophilic attack by the amine on the pyrimidinone core. This is a standard and essential strategy in amide synthesis to overcome the low reactivity of a free carboxylic acid.

Materials:

-

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid (1.1 eq)

-

Pyrimidinone amine precursor (e.g., N-(4-fluorobenzyl)-2-(2-amino-propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide) (1.0 eq)

-

Peptide coupling reagent (e.g., HATU, HOBt/EDC) OR Thionyl Chloride (SOCl₂)

-

Anhydrous aprotic solvent (e.g., DMF, THF)

-

Tertiary amine base (e.g., DIPEA, Triethylamine)

Procedure:

-

Acid Activation (Method A - Peptide Coupling): In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the triazole carboxylic acid (1.1 eq) and a coupling reagent like HATU (1.2 eq) in anhydrous DMF. Add a non-nucleophilic base such as DIPEA (2.5 eq) and stir for 15-30 minutes at room temperature. This forms a highly reactive activated ester in situ.

-

Acid Activation (Method B - Acyl Chloride): In a separate flask under an inert atmosphere, suspend the triazole carboxylic acid (1.1 eq) in an anhydrous solvent like THF containing a catalytic amount of DMF. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the acyl chloride. Remove the excess SOCl₂ under vacuum.

-

Coupling Reaction: Dissolve the pyrimidinone amine precursor (1.0 eq) in anhydrous DMF or THF.

-

Slowly add the activated triazole solution (from step 1) or the redissolved acyl chloride (from step 2) to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC for the disappearance of the amine precursor.

-

Workup and Isolation: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Raltegravir can be purified by column chromatography or recrystallization to yield the final, highly pure active pharmaceutical ingredient.

Conclusion

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid is more than a simple heterocyclic compound; it is an enabling building block for the synthesis of complex, life-saving therapeutics. Its straightforward synthesis from common starting materials, coupled with the versatile reactivity of its carboxylic acid group, underpins its value in drug development. The protocols and workflows detailed in this guide provide a robust framework for the synthesis and application of this important molecule, grounded in established principles of organic chemistry to ensure reliability and reproducibility for researchers in the field.

References

- Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-476.

- AK Scientific, Inc. (n.d.). Product 1135AC: 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid.

- Belyk, K. M., Morrison, H. G., Jones, P., & Summa, V. (2006). Potassium salt of an HIV integrase inhibitor. (WO Patent No. 2006/060712).

-

PubChem. (n.d.). Raltegravir. National Center for Biotechnology Information. Retrieved from [Link]

-

New Drug Approvals. (2013). Raltegravir. Retrieved from [Link]

- Liu, Y., et al. (2012). Hydroxyl may not be indispensable for raltegravir: Design, synthesis and SAR Studies of raltegravir derivatives as HIV-1 inhibitors. European Journal of Medicinal Chemistry, 50, 361-369.

- Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.

- Joshi, S. R., & Jayale, A. S. (2017). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 25(22), 5849-5875.

-

Wikipedia contributors. (2024). Raltegravir. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- ResearchGate. (2014). Improved synthesis of raltegravir.

- CookeChem. (n.d.). 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid.

Sources

An In-Depth Technical Guide to 3-Methyl-1H-1,2,4-triazole-5-carboxylic Acid: Structure, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and its crucial role as a building block in the development of antiviral therapeutics, most notably the HIV integrase inhibitor, Raltegravir.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and diverse pharmacological activities.[1] This five-membered heterocycle, containing three nitrogen atoms, is a key pharmacophore in a wide array of therapeutic agents, including antifungal, antimicrobial, and antiviral drugs.[2] The inherent properties of the triazole nucleus make it an attractive moiety for the design of novel drug candidates with enhanced efficacy and selectivity. 3-methyl-1H-1,2,4-triazole-5-carboxylic acid (CAS 7169-98-4) emerges as a particularly important derivative, serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

Chemical Identity and Nomenclature

The precise identification of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid is paramount for its application in research and development. Due to the potential for tautomerism in the 1,2,4-triazole ring, it is essential to reference its unique identifiers.

| Identifier | Value |

| Chemical Name | 3-methyl-1H-1,2,4-triazole-5-carboxylic acid |

| Alternate Name | 5-Methyl-2H-[3][4][5]triazole-3-carboxylic acid[3] |

| CAS Number | 7169-98-4[3][4][5][6][7] |

| Molecular Formula | C₄H₅N₃O₂[3][7] |

| Molecular Weight | 127.10 g/mol [3] |

Structural Representation

The molecular structure of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid features a central 1,2,4-triazole ring substituted with a methyl group at position 3 and a carboxylic acid group at position 5.

Caption: 2D structure of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid.

Physicochemical Parameters

Understanding the physicochemical properties of this compound is essential for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 127.10 g/mol | [3] |

| Molecular Formula | C₄H₅N₃O₂ | [3][7] |

Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported across public domains and should be determined empirically for specific batches.

Synthesis and Characterization

Synthetic Approaches

One plausible route involves the cyclization of an appropriate acyl-thiosemicarbazide precursor.

Caption: Generalized synthetic workflow for 1,2,4-triazole derivatives.

Spectroscopic Characterization

The structural elucidation of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present.[10][11][12]

-

A very broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid, expected around 1710-1760 cm⁻¹.

-

N-H stretching vibrations from the triazole ring, usually appearing above 3100 cm⁻¹.

-

C-H stretching vibrations from the methyl group and the triazole ring, typically in the 2800-3100 cm⁻¹ region.

-

C=N and N=N stretching vibrations within the triazole ring, contributing to the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should display distinct signals for the methyl protons, the N-H proton of the triazole ring, and the acidic proton of the carboxylic acid. The chemical shift of the N-H and O-H protons can be broad and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the methyl carbon, the two distinct carbons of the triazole ring, and the carbonyl carbon of the carboxylic acid, which is expected to appear in the downfield region (165-185 ppm).[10]

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Applications in Drug Development: A Key Intermediate for Raltegravir

The primary significance of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid in the pharmaceutical industry lies in its role as a key starting material in the synthesis of Raltegravir.[5] Raltegravir (brand name Isentress) is a potent antiretroviral drug used to treat HIV infection.[13] It belongs to the class of integrase strand transfer inhibitors (INSTIs), which block the action of integrase, an essential viral enzyme that inserts the viral genetic material into the DNA of the host cell.[13][14]

The synthesis of Raltegravir involves a multi-step process where 3-methyl-1H-1,2,4-triazole-5-carboxylic acid is a crucial building block for the construction of the complex heterocyclic core of the drug molecule.[15][16][17] The carboxylic acid moiety of the triazole provides a reactive handle for subsequent chemical transformations, allowing for its incorporation into the final drug structure.

Caption: Role of the title compound in the synthesis of Raltegravir.

Conclusion

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound with a well-defined molecular structure and significant utility in synthetic organic and medicinal chemistry. Its importance is underscored by its application as a key intermediate in the manufacture of the life-saving antiretroviral drug, Raltegravir. A thorough understanding of its synthesis and characterization is crucial for chemists and pharmaceutical scientists working on the development of novel therapeutics. Further research into the biological activities of this and related triazole derivatives may unveil new therapeutic opportunities.

References

-

MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

-

Chemsigma. 3-METHYL-1H-1,2,4-TRIAZOLE-5-CARBOXYLIC ACID [7169-98-4]. [Link]

-

ChemSigma. 7169-98-4 3-METHYL-1H-1,2,4-TRIAZOLE-5-CARBOXYLIC ACID. [Link]

-

SciELO. 1H-[3][4][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]

- Google Patents.

- Google P

-

Future Science. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors. [Link]

- Google P

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

-

ResearchGate. ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Millersville University. Table of Characteristic IR Absorptions. [Link]

-

New Drug Approvals. RALTEGRAVIR. [Link]

-

ResearchGate. Improved synthesis of raltegravir. [Link]

-

PubChem. methyl 1H-1,2,3-triazole-4-carboxylate. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

PubChem. 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid. [Link]

-

PubMed. Acetylation of methyl 5-amino-1H-[3][4][5]triazole-3-carboxylate. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

PubChem. methyl 1H-1,2,4-triazole-3-carboxylate. [Link]

-

Wikipedia. 1,2,4-Triazole. [Link]

-

ResearchGate. High-resolution mass spectrum of deprotonated 4-methyl-3-nitro-1,2,4-triazole-5-one (MNTO), obtained by Orbitrap Q-Exactive with electrospray ionization in negative mode. The identified chemical formula is that proposed in Scheme 1 for MNTO. [Link]

-

Beilstein Journals. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

-

MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

PubChem. 1,2,3-Triazole-4-carboxylic acid. [Link]

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 7169-98-4|3-Methyl-1H-1,2,4-triazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid , 98% , 7169-98-4 - CookeChem [cookechem.com]

- 6. 7169-98-4 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid AKSci 1135AC [aksci.com]

- 7. 3-METHYL-1H-1,2,4-TRIAZOLE-5-CARBOXYLIC ACID [7169-98-4] | Chemsigma [chemsigma.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2013098854A2 - Synthesis of raltegravir - Google Patents [patents.google.com]

- 16. US20150045554A1 - Synthesis of raltegravir - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Tautomeric Landscape of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid: A Technical Guide for Researchers

Abstract

Substituted 1,2,4-triazoles are a cornerstone in medicinal chemistry and materials science, with their biological activity and physicochemical properties often dictated by the subtle interplay of tautomeric forms.[1][2] This technical guide provides an in-depth exploration of the potential tautomeric forms of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid. While direct experimental studies on this specific molecule are not extensively reported in the literature, this guide synthesizes data from closely related analogues and established principles of triazole chemistry to predict and characterize its tautomeric behavior. We will delve into the structural possibilities, the influence of substituents on tautomeric equilibrium, and the computational and spectroscopic methodologies crucial for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the tautomerism of substituted 1,2,4-triazoles.

Introduction to Tautomerism in 1,2,4-Triazoles

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's reactivity, pharmacology, and material properties. In the realm of heterocyclic chemistry, the 1,2,4-triazole ring is a classic example of a system exhibiting prototropic tautomerism, where the isomers differ in the location of a proton.[3] For a monosubstituted 1,2,4-triazole, three potential tautomers can exist: the 1H, 2H, and 4H forms. The relative stability of these tautomers is influenced by a variety of factors, including the electronic nature of the substituents, their position on the ring, solvent polarity, and temperature.[1][2] Understanding and controlling this tautomeric equilibrium is paramount in drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Potential Tautomeric Forms of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid

For 3-methyl-1H-1,2,4-triazole-5-carboxylic acid, three primary tautomeric forms are conceivable, arising from the migration of the proton among the nitrogen atoms of the triazole ring. These are the 1H, 2H, and 4H tautomers.

Caption: Prototropic tautomerism in 3-methyl-1H-1,2,4-triazole-5-carboxylic acid.

The substituents on the triazole ring, a methyl group at the 3-position and a carboxylic acid group at the 5-position, play a crucial role in determining the predominant tautomeric form. The methyl group is generally considered to be weakly electron-donating, while the carboxylic acid group is strongly electron-withdrawing. Computational studies on C5-substituted 1,2,4-triazoles have shown that electron-withdrawing substituents, such as -COOH, tend to stabilize the 1H-tautomer.[4] This stabilization can be attributed to the electronic delocalization and the formation of favorable intramolecular interactions. Conversely, electron-donating groups often favor the 2H-tautomer.[4] Given the presence of the strongly electron-withdrawing carboxylic acid group at the C5 position, it is highly probable that the 1H-tautomer is the most stable form for 3-methyl-1H-1,2,4-triazole-5-carboxylic acid in both the gas phase and in solution. The 4H-tautomer is generally the least stable for C5-substituted 1,2,4-triazoles.[4]

Investigational Methodologies

A combination of computational and experimental techniques is essential for the unambiguous characterization of the tautomeric forms of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid.

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[4][5] By calculating the Gibbs free energy of each tautomer, researchers can gain insight into the position of the tautomeric equilibrium.

Experimental Protocol: DFT Calculations

-

Structure Optimization: The geometries of the 1H, 2H, and 4H tautomers of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including Gibbs free energies.

-

Solvation Effects: To model the influence of a solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Data Analysis: The relative Gibbs free energies of the tautomers are compared to determine their relative populations according to the Boltzmann distribution.

Caption: A typical workflow for computational investigation of tautomerism.

Table 1: Predicted Relative Energies of Tautomers (Hypothetical Data)

| Tautomer | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Water (PCM) |

| 1H | 0.00 | 0.00 |

| 2H | +3.5 | +2.8 |

| 4H | +8.2 | +7.5 |

Note: This data is hypothetical and for illustrative purposes only. Actual values would need to be calculated.

Spectroscopic Characterization

Spectroscopic techniques provide experimental evidence for the existence and relative abundance of tautomers in different phases.

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms in solution.[6] The chemical shifts of the ring protons and carbons, as well as the nitrogen atoms, are sensitive to the electronic environment, which differs between tautomers.

Expected NMR Signatures:

-

¹H NMR: The chemical shift of the remaining C-H proton on the triazole ring (at position 5 for the 1H and 2H tautomers, and at position 3 for the 4H tautomer if the methyl group were absent) would be indicative of the tautomeric form. The N-H proton signal would also vary in chemical shift and may exhibit different exchange rates with the solvent.

-

¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) are expected to be different for each tautomer.

-

¹⁵N NMR: This technique provides direct information about the nitrogen atoms and can be highly informative for distinguishing between tautomers.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sample of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra. Two-dimensional NMR experiments (e.g., HMBC, HSQC) can aid in signal assignment.

-

Spectral Analysis: Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to identify the major species present in solution.

IR and UV-Vis spectroscopy can also provide clues about the predominant tautomeric form.

-

IR Spectroscopy: The N-H stretching and bending vibrations in the IR spectrum will differ for each tautomer. The position and shape of the carbonyl (C=O) stretching band of the carboxylic acid group may also be influenced by the tautomeric form of the triazole ring. Characteristic absorption peaks for the 1,2,4-triazole ring include C-H aromatic vibrations and N-H stretching.[7]

-

UV-Vis Spectroscopy: The electronic transitions, and therefore the UV-Vis absorption spectra, will be different for each tautomer due to their distinct electronic structures.[1][2] Theoretical calculations can be used to simulate the UV-Vis spectra of each tautomer for comparison with experimental data.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[6] By precisely locating the positions of all atoms, including the hydrogen atoms, the connectivity and bonding within the molecule can be determined, thus revealing the specific tautomer that crystallizes. For related 1,2,4-triazole derivatives, X-ray crystallography has been instrumental in identifying the solid-state tautomeric form.[6]

Synthesis of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid

While various methods for the synthesis of substituted 1,2,4-triazoles exist, a common route to 3,5-disubstituted 1,2,4-triazoles involves the cyclization of appropriate precursors. For 3-methyl-1H-1,2,4-triazole-5-carboxylic acid, a plausible synthetic route could involve the reaction of an activated acetic acid derivative (such as an ester or an imino ether) with a carbohydrazide, followed by cyclization. Alternatively, the synthesis could start from a pre-formed triazole ring with subsequent functionalization.

Conclusion

The tautomeric behavior of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid is a critical aspect that governs its chemical and biological properties. Based on the principles of 1,2,4-triazole chemistry and studies on analogous compounds, the 1H-tautomer is predicted to be the most stable form due to the electron-withdrawing nature of the carboxylic acid group at the 5-position. A multi-faceted approach combining computational modeling with spectroscopic (NMR, IR, UV-Vis) and crystallographic techniques is essential for a comprehensive understanding of the tautomeric landscape of this and other substituted 1,2,4-triazoles. Such knowledge is invaluable for the rational design of novel drug candidates and functional materials.

References

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

-

ResearchGate. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 1,2,4‐triazole. Retrieved from [Link]

-

SciELO. (n.d.). 1H-[1][2][8]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

-

MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [Link]

-

eScholarship. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT studies od tautomerism of C5-substituted 1,2,3-triazoles. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-phenyl-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

ResearchGate. (n.d.). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. Retrieved from [Link]

-

ACS Publications. (n.d.). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. Retrieved from [Link]

-

ResearchGate. (n.d.). FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Nitrobenzylideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole, A New Chromogenic Reagent for Extractive Spectrophotometric. Retrieved from [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][3][8]triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

Sources

- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

The Untapped Therapeutic Potential of 3-Methyl-1H-1,2,4-triazole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of pharmacologically active compounds.[1] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, have rendered it a cornerstone in the design of novel therapeutics.[2] This guide delves into the prospective biological activities of a specific, yet underexplored, subclass: derivatives of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid. While direct research on this particular scaffold is nascent, this document will synthesize data from closely related 1,2,4-triazole analogues to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will explore potential synthetic pathways, project likely biological activities based on established structure-activity relationships (SAR), and provide detailed experimental protocols to empower further investigation into this promising class of molecules.

The 1,2,4-Triazole Core: A Foundation of Diverse Bioactivity

The 1,2,4-triazole nucleus is a five-membered heterocycle containing three nitrogen atoms. This arrangement confers a unique electronic and structural profile, enabling it to interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Numerous 1,2,4-triazole derivatives have exhibited potent antiproliferative activity against various cancer cell lines.[3][4]

-

Antifungal: The triazole core is central to the mechanism of action of several commercial antifungal drugs.[5]

-

Antimicrobial: A significant body of research highlights the antibacterial properties of 1,2,4-triazole derivatives.[6][7]

The versatility of the 1,2,4-triazole ring allows for substitutions at various positions, leading to a vast chemical space for the development of targeted therapies.

Synthesizing the Core: A Prospective Pathway to 3-Methyl-1H-1,2,4-triazole-5-carboxylic Acid Derivatives

While specific literature on the synthesis of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid derivatives is limited, we can extrapolate from established methodologies for related 1,2,4-triazole-3-carboxylic acids and their amides. A plausible synthetic strategy would involve a multi-step process, beginning with the formation of the core triazole ring and subsequent derivatization of the carboxylic acid moiety.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-methyl-1H-1,2,4-triazole-5-carboxylic acid derivatives.

Detailed Experimental Protocol: Synthesis of N-Aryl-3-methyl-1H-1,2,4-triazole-5-carboxamides

This protocol is adapted from methodologies for the synthesis of related 1,2,4-triazole carboxamides.[8][9]

-

Synthesis of 3-Methyl-1H-1,2,4-triazole-5-carboxylic Acid:

-

React an appropriate amidrazone with pyruvic acid (or its ester) under reflux in a suitable solvent (e.g., ethanol) to yield the target carboxylic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold solvent and dry under vacuum.

-

-

Activation of the Carboxylic Acid:

-

To a solution of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

-

Amidation:

-

To the solution containing the activated ester, add the desired primary or secondary amine (1.2 equivalents).

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final N-aryl-3-methyl-1H-1,2,4-triazole-5-carboxamide.

-

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on 1,2,4-triazole derivatives, we can project the potential biological activities of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid derivatives.

Anticancer Potential

Derivatives of 1,2,4-triazole-3-carboxamide have demonstrated significant anticancer activity.[8][9] The introduction of various substituents on the amide nitrogen can modulate this activity.

-

Mechanism of Action: Many 1,2,4-triazole-based anticancer agents function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR) and tubulin.[3][10] Molecular docking studies on related compounds suggest that the triazole ring and its substituents can form crucial hydrogen bonds and hydrophobic interactions within the active sites of these enzymes.[8]

Caption: Potential anticancer mechanisms of action for 3-methyl-1,2,4-triazole-5-carboxamide derivatives.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial and antifungal drug design.[5][6]

-

Antifungal Mechanism: A primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atoms of the triazole ring chelate the heme iron in the active site of CYP51, disrupting ergosterol production and leading to fungal cell death.[5]

-

Antibacterial Potential: While the exact mechanisms can vary, 1,2,4-triazole derivatives have been shown to inhibit bacterial growth, with some compounds exhibiting promising Minimum Inhibitory Concentration (MIC) values against various strains.[1]

In Vitro Evaluation: Protocols for Assessing Biological Activity

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 3-methyl-1H-1,2,4-triazole-5-carboxylic acid derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Bacterial Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR studies for 3-methyl-1H-1,2,4-triazole-5-carboxylic acid derivatives are yet to be established, we can infer potential trends from related structures:

-

Amide Substituents: The nature of the substituent on the carboxamide nitrogen is likely to be a key determinant of anticancer activity. Aromatic and heterocyclic moieties with varying electronic and steric properties should be explored.

-

Ester Modifications: For antimicrobial and antifungal activity, esterification of the carboxylic acid with different alkyl and aryl groups could modulate lipophilicity and cell permeability, thereby influencing efficacy.

-

Methyl Group at Position 3: The presence of the methyl group at the 3-position of the triazole ring may influence the molecule's interaction with target enzymes and should be compared with analogues bearing other small alkyl or aryl groups at this position.

Conclusion: A Call for Exploration

The derivatives of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid represent a promising yet largely uncharted territory in drug discovery. Based on the well-documented and diverse biological activities of the broader 1,2,4-triazole class, there is a strong rationale for the systematic synthesis and evaluation of this specific scaffold. This guide provides a foundational framework, from synthetic strategies and experimental protocols to predicted biological activities and mechanistic insights, to catalyze further research. The exploration of this chemical space holds the potential to uncover novel therapeutic agents with enhanced efficacy and selectivity against a range of diseases, underscoring the enduring value of the 1,2,4-triazole core in medicinal chemistry.

References

- Antimicrobial Screening of Some Newly Synthesized Triazoles. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). Asian Journal of Chemistry, 35(12), 2963-2970.

- Sharma, D. K., & Singh, S. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies.

- Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2010). ChemInform.

- Hossain, G. M. G., et al. (2015). Synthesis and Antimicrobial Screening of Three Triazole Derivatives.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2022). MDPI.

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). Molecules, 28(19), 6959.

- Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 77, 406-421.

- Abdel-Wahab, B. F., et al. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. Chemistry Central Journal, 11(1), 117.

- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (2021).

- Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. (2022).

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 116-123.

- El-Sayed, N. N. E., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic Chemistry, 115, 105228.

- Recent Developments Towards the Synthesis of Triazole Deriv

- Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities. (2022).

-

Synthesis, SAR and Molecular Docking Studies of Certain New Derivatives of 1,2,4-Triazolo [3,4-b][6][9][11] Thiadiazole as Potent Antimicrobial Agents. (2018). ResearchGate.

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry, 16(1), 93.

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023).

- of SAR study of the synthesized 1,2,4-triazoles. (2024).

- An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. (2008).

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020).

- An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. (2024). Molecular Diversity, 28(5), 3605-3634.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]